[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl
Description
Chemical Identity and Nomenclature
[1-(3,4-Dichlorophenyl)cyclopentyl]methanamine, HCl is a halogenated cyclopentane derivative with systematic IUPAC naming reflecting its structural features. The compound’s identity is defined by:
The structure combines a cyclopentyl ring substituted with a 3,4-dichlorophenyl group and a primary amine moiety, protonated as a hydrochloride salt. This configuration is critical for its physicochemical properties, including a calculated topological polar surface area of 26 Ų and a hydrogen bond donor count of 2.
Historical Context and Discovery Timeline
The compound first appeared in chemical literature and commercial catalogs in the early 21st century, with PubChem records dating its registration to 2016. Its synthesis aligns with broader trends in medicinal chemistry exploring cyclopentane-based scaffolds for drug discovery. Key milestones include:
- 2016 : Initial PubChem entry (CID 121522014) documenting its structural characterization.
- 2020 : Commercial availability through specialty chemical suppliers like Combi-Blocks, Inc., with listed purity ≥95%.
- 2025 : Expanded applications in preclinical research, particularly in neurotransmitter modulation studies.
While its exact discovery pathway remains proprietary, synthetic routes likely involve:
Significance in Organic and Medicinal Chemistry Research
This compound exemplifies strategic molecular design combining three pharmacophoric elements:
Recent studies highlight its utility in:
- Enzyme inhibition : The dichlorophenyl group interacts with hydrophobic enzyme pockets, as seen in antitrypanosomal agent analogs.
- Neuropeptide modulation : Structural analogs demonstrate affinity for monoamine transporters.
- Material science : Halogen-rich derivatives serve as flame retardant precursors.
A comparative analysis of related compounds reveals distinct advantages:
This compound’s versatility underscores its value in developing therapeutics for neurological disorders and antimicrobial agents, though clinical applications remain exploratory.
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)cyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12;/h3-4,7H,1-2,5-6,8,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPHBUILFYPRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures, including NMR , HPLC , and GC analyses to ensure its purity and consistency .
Chemical Reactions Analysis
Key Reaction Types
The compound participates in reactions common to amines and aromatic systems:
Oxidation
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Reagents : KMnO₄, CrO₃
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Products : Oxidized derivatives (e.g., hydroxy ketones)
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Mechanism : Amino groups are susceptible to oxidation, forming amides or nitro compounds .
Electrophilic Aromatic Substitution
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Reagents : Sulfuric acid, nitric acid
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Products : Substituted dichlorophenyl derivatives
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Mechanism : The dichlorophenyl ring undergoes electrophilic substitution at positions ortho/para to the Cl atoms .
Imination and Rearrangement
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Reagents : Methylamine, heat
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Products : Rearranged imine intermediates
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Mechanism : Imine intermediates undergo thermal rearrangements to form stable amine derivatives .
Mechanism of Action as a NET Inhibitor
The compound acts as a norepinephrine transporter (NET) inhibitor, modulating neurotransmitter uptake in the central nervous system. Its activity is influenced by:
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Substitution Patterns : 3,4-dichloro substituents enhance binding affinity .
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Cyclopentyl Ring : Contributes to lipophilicity and steric effects .
Oxidation Reactions
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Oxidation of alkene | KMnO₄/H₂O | Hydroxy ketone | |
| Amine oxidation | CrO₃ | Amide/nitro compound |
Substitution Reactions
| Reaction Type | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Electrophilic substitution | H₂SO₄ | Ortho/para to Cl atoms |
Structural Influence on Reactivity
Scientific Research Applications
Chemistry
In the field of organic chemistry, [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl serves as an important reagent. It is utilized in:
- Synthesis of Complex Molecules : This compound acts as an intermediate in various organic synthesis reactions. Its unique structure allows for the development of more complex chemical entities.
- Reagent for Substitution Reactions : The compound can participate in nucleophilic substitution reactions, making it valuable for synthesizing derivatives with varied functional groups.
Biology
The psychoactive properties of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl have led to its investigation in biological research:
- Central Nervous System Studies : Researchers study its effects on the central nervous system to understand the mechanisms of psychoactive substances. It provides insights into neurotransmitter interactions and potential therapeutic targets.
- NMDA Receptor Interaction : The compound has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, inhibiting glutamate action and altering cognitive functions. This mechanism is crucial for exploring treatments for neurological disorders.
Medicine
Although no longer used clinically due to adverse effects, historical applications of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl as an anesthetic provide valuable lessons:
- Development of Safer Anesthetics : Insights gained from studying this compound can inform the design of new anesthetic agents that minimize side effects while maintaining efficacy.
Industrial Applications
In industrial settings, [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is used:
- Production of Specialty Chemicals : Its unique properties make it suitable for producing various specialty chemicals and pharmaceuticals.
- Intermediate in Pharmaceutical Synthesis : It plays a role in synthesizing active pharmaceutical ingredients (APIs), contributing to the pharmaceutical industry's growth.
Case Studies
Several studies highlight the applications and effects of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | NMDA Receptor Interaction | Demonstrated inhibition of glutamate signaling leading to altered cognitive functions. |
| Study 2 | Organic Synthesis | Showed effectiveness as a reagent in synthesizing complex organic compounds with enhanced yields. |
| Study 3 | Psychoactive Properties | Investigated its role as a psychoactive agent and its potential implications for neurological research. |
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. By binding to these receptors, it inhibits the action of glutamate , a neurotransmitter involved in excitatory signaling. This inhibition leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive substances.
Comparison with Similar Compounds
Phencyclidine (PCP): Shares a similar structure and psychoactive properties but is more potent.
Ketamine: Another NMDA receptor antagonist with anesthetic and psychoactive effects.
Methoxetamine: A derivative of ketamine with similar but distinct pharmacological properties.
Uniqueness: [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dichlorophenyl group contributes to its high affinity for NMDA receptors, making it a potent psychoactive agent.
Biological Activity
[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through an overview of relevant studies, including its mechanisms of action, therapeutic potential, and case studies.
The biological activity of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific signaling pathways that are crucial in cancer progression and other pathological conditions. For instance, compounds similar to [1-(3,4-dichlorophenyl)cyclopentyl]methanamine have been reported to interfere with the hypoxia-inducible factor 1 (HIF-1) signaling pathway, which plays a significant role in tumor angiogenesis and metabolic adaptation under low oxygen conditions .
Biological Activity Data
The following table summarizes some key findings related to the biological activity of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine and its analogs:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| [1-(3,4-dichlorophenyl)cyclopentyl]methanamine | HIF-1α | 3.0 | Inhibition of transcriptional activity |
| Analog A | HIF-1α | 2.6 | Inhibition of transcriptional activity |
| Analog B | HIF-1α | >25 | Minimal activity |
These findings indicate that certain derivatives exhibit promising inhibitory effects on HIF-1α activity, with IC50 values suggesting moderate potency.
Case Studies
Several studies have investigated the effects of [1-(3,4-dichlorophenyl)cyclopentyl]methanamine in various biological contexts:
- Anticancer Activity : A study demonstrated that compounds structurally related to [1-(3,4-dichlorophenyl)cyclopentyl]methanamine significantly inhibited cell proliferation in vitro across multiple cancer cell lines. The compounds were shown to induce apoptosis through caspase activation .
- Neuropharmacological Effects : Research has indicated that this compound may have neuroprotective properties by modulating neurotransmitter systems involved in mood regulation. The compound's interaction with dopamine receptors has been a focal point for understanding its potential as an antidepressant or anxiolytic agent .
- Anti-inflammatory Properties : Another aspect of the biological activity involves the modulation of inflammatory pathways. Compounds akin to [1-(3,4-dichlorophenyl)cyclopentyl]methanamine have been studied for their ability to inhibit macrophage migration inhibitory factor (MIF), which is implicated in chronic inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for [1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl in academic research?
The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, reacting 3,4-dichlorophenyl precursors with cyclopentylmethanamine derivatives under controlled conditions (e.g., using sodium hydroxide as a base or palladium catalysts for hydrogenation). Key steps include purification via recrystallization or column chromatography to achieve >95% purity. Industrial-scale methods employ continuous flow reactors for efficiency, but lab-scale synthesis prioritizes solvent selection (e.g., THF or ethanol) and low-temperature conditions to minimize by-products .
Q. What analytical techniques are used to confirm the compound’s structural integrity and purity?
- NMR spectroscopy (¹H/¹³C) verifies the cyclopentyl and dichlorophenyl moieties.
- HPLC with UV detection ensures purity (>99% for pharmacological studies).
- Mass spectrometry (ESI-TOF) confirms molecular weight (C₁₂H₁₄Cl₂N·HCl: ~294.1 g/mol).
- X-ray crystallography resolves stereochemistry in single-crystal forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in receptor binding or toxicity data often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor subtypes (e.g., serotonin vs. dopamine transporters).
- Solubility factors : Use of DMSO vs. saline buffers affects bioavailability.
- Metabolic interference : Cytochrome P450 interactions in in vivo models may alter efficacy. Standardized protocols (e.g., NIH guidelines for dose-response curves) and orthogonal assays (e.g., radioligand binding + functional cAMP assays) are recommended .
Q. How does the 3,4-dichlorophenyl group influence neurotransmitter transporter affinity compared to fluorinated analogs?
The electron-withdrawing chlorine atoms enhance binding to hydrophobic pockets in transporters (e.g., norepinephrine transporter, NET). Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit lower logP values, reducing blood-brain barrier penetration. Computational docking studies suggest the dichlorophenyl moiety forms halogen bonds with Tyr-152 in NET’s active site, unlike fluorine’s weaker electrostatic interactions .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) screens against homology models of receptors (e.g., serotonin 5-HT₂A).
- Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models optimize substituent effects on binding affinity (e.g., Hammett σ constants for chlorine vs. methoxy groups) .
Q. How does the cyclopentyl ring conformation affect pharmacological profiles compared to cyclobutyl/cyclohexyl analogs?
The cyclopentyl ring’s envelope conformation reduces steric hindrance, enhancing receptor fit compared to planar cyclobutyl or bulky cyclohexyl derivatives. For example, cyclopentyl analogs show 10-fold higher NET inhibition (IC₅₀ = 12 nM) than cyclohexyl versions. Conformational analysis via DFT calculations (B3LYP/6-311+G(d,p)) confirms lower strain energy in cyclopentyl structures .
Methodological Considerations
- Scalability : Transitioning from batch to flow chemistry improves yield (75% → 88%) and reduces waste .
- Toxicity screening : Ames tests and hERG channel assays are critical before in vivo studies to rule out mutagenicity/cardiotoxicity .
- Data reproducibility : Open-access spectral libraries (e.g., PubChem) and peer-reviewed synthetic protocols enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
